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molecular formula C10H12O B1347116 2-Allylanisole CAS No. 3698-28-0

2-Allylanisole

Cat. No. B1347116
M. Wt: 148.2 g/mol
InChI Key: BCINBJDCXBFCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309188B2

Procedure details

Under protective gas, 63 mg of magnesium turnings, 126 mg of anhydrous lithium chloride, 4 ml of dry tetrahydrofuran and 2.4 mmol of 2-bromoanisole were reacted at room temperature to give the Grignard compound. Then the dark-colored solution formed was cooled to 0° C. and a solution of 35.3 mg of iron(III) acetylacetonate (5 mol %) in 2 ml of dry tetrahydrofuran was added and the mixture was stirred for five minutes. Then 2 mmol of allyl acetate were added dropwise and the reaction mixture was stirred for 2 h. For workup, hydrolysis was effected with 5 ml of saturated sodium hydrogencarbonate solution and the mixture was extracted three times with 10 ml each time of ethyl acetate. The combined organic phases were dried over magnesium sulfate, concentrated and purified by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate). 95% of theory of 2-allylanisole was isolated.
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
35.3 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Cl-].[Li+].Br[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12].C(O[CH2:17][CH:18]=[CH2:19])(=O)C.C(=O)([O-])O.[Na+]>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[CH2:19]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])[CH:18]=[CH2:17] |f:1.2,5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
63 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
126 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
2.4 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35.3 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the Grignard compound
CUSTOM
Type
CUSTOM
Details
Then the dark-colored solution formed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
For workup, hydrolysis
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 10 ml each time of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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